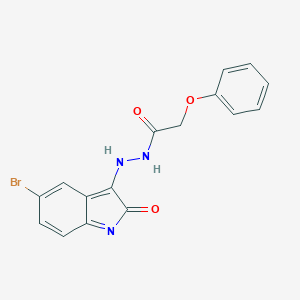
1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole, also known as EBSM, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a benzimidazole derivative that has a sulfonyl group and an ethoxy group attached to its aromatic ring.
Mechanism of Action
1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole inhibits CK2 activity by binding to the ATP-binding site of the enzyme, which leads to the inhibition of phosphorylation of CK2 substrates. This results in the inhibition of various cellular processes that are regulated by CK2, including cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole has been shown to have both biochemical and physiological effects. Biochemically, 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole inhibits CK2 activity, which leads to the inhibition of phosphorylation of CK2 substrates. Physiologically, 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole in lab experiments is its high purity and yield. Another advantage is its ability to inhibit CK2 activity, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of using 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole is its potential toxicity, which may affect the results of experiments.
Future Directions
There are several future directions for the use of 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole in scientific research. One direction is to further investigate the mechanism of action of 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole and its effects on CK2 substrates. Another direction is to explore the potential of 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole as an anticancer agent and to develop more potent derivatives of 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole. Additionally, 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole could be used to study the role of CK2 in other diseases and cellular processes.
Synthesis Methods
1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole can be synthesized using various methods, such as the reaction of 2-methylbenzimidazole with ethyl 4-chlorobenzenesulfonate in the presence of a base, followed by the reaction with sodium ethoxide. Another method involves the reaction of 2-methylbenzimidazole with ethyl 4-chlorobenzenesulfonate in the presence of a base and a phase transfer catalyst. Both methods result in the formation of 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole with high yield and purity.
Scientific Research Applications
1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole has been extensively used in scientific research due to its ability to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Therefore, 1-(4-Ethoxy-benzenesulfonyl)-2-methyl-1H-benzoimidazole has potential as an anticancer agent.
properties
Molecular Formula |
C16H16N2O3S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C16H16N2O3S/c1-3-21-13-8-10-14(11-9-13)22(19,20)18-12(2)17-15-6-4-5-7-16(15)18/h4-11H,3H2,1-2H3 |
InChI Key |
HLXSNEPAKDAYKF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)




![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)



![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)

